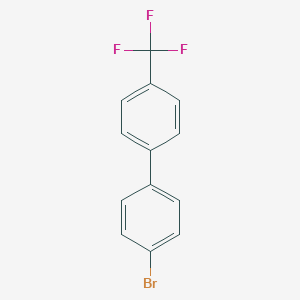

4-Bromo-4'-(trifluoromethyl)biphenyl

Description

Properties

IUPAC Name |

1-bromo-4-[4-(trifluoromethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15,16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTJNRREHHZLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507701 | |

| Record name | 4-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69231-87-4 | |

| Record name | 4-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, widely used for biaryl synthesis, could assemble the biphenyl backbone from halogenated precursors. For 4-bromo-4'-(trifluoromethyl)biphenyl, coupling 4-bromophenylboronic acid with 4-(trifluoromethyl)phenyl halide (e.g., bromide or iodide) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) is a plausible route. Base selection (e.g., Na₂CO₃) and solvent (e.g., toluene/water) critically influence efficiency.

Example Conditions (adapted from):

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Solvent : Toluene/H₂O (3:1)

-

Temperature : 80–90°C

Challenges include the electron-withdrawing nature of the trifluoromethyl group, which may retard oxidative addition. Using Buchwald-Hartwig ligands (e.g., SPhos) could enhance catalytic activity.

Ullmann Coupling

Ullmann-type reactions, employing copper catalysts, offer a lower-cost alternative. Reacting 4-bromoiodobenzene with 4-(trifluoromethyl)phenylboronic acid under CuI/1,10-phenanthroline catalysis in DMF at 100°C may yield the target compound. However, prolonged reaction times (24–48 hours) and moderate yields (~40%) limit scalability.

Sequential Functionalization of Preformed Biphenyls

Friedel-Crafts Acylation Followed by Reduction and Bromination

Drawing from CN108129258B, biphenyl undergoes Friedel-Crafts acylation with trifluoroacetyl chloride (instead of propionyl chloride) to install the trifluoromethyl group. Subsequent reduction and bromination steps complete the synthesis:

-

Friedel-Crafts Acylation :

-

Reagents : Biphenyl, trifluoroacetyl chloride, AlCl₃ (catalyst), dichloroethane.

-

Conditions : 0–10°C, 4–6 hours.

-

Intermediate : 4'-Trifluoroacetylbiphenyl.

-

-

Reduction :

-

Reagents : NaBH₄ in THF/H₂O.

-

Intermediate : 4'-(Trifluoromethyl)biphenyl.

-

-

Bromination :

-

Reagents : Br₂, FeCl₃ (catalyst), dichloromethane.

-

Regioselectivity : Directed by the electron-withdrawing CF₃ group, bromination occurs para to the trifluoromethyl group.

-

Direct Bromination of 4'-(Trifluoromethyl)biphenyl

CN101376619A describes biphenyl bromination using Br₂ and FeCl₃ in dichloroethane. Applying this to 4'-(trifluoromethyl)biphenyl may yield the target compound, though regioselectivity must be controlled. The CF₃ group’s meta-directing effect could lead to mixed products, necessitating chromatographic separation.

Optimized Conditions :

-

Catalyst : FeCl₃ (10 mol%)

-

Solvent : Dichloroethane

-

Temperature : 50–60°C

Directing Group Strategies for Regioselective Bromination

Introducing a temporary directing group (e.g., acetyl) para to the desired bromination site can enhance selectivity. Post-bromination removal yields the target structure:

-

Acetylation : Biphenyl → 4-Acetylbiphenyl (via Friedel-Crafts).

-

Bromination : Para to acetyl group.

-

CF₃ Installation : Suzuki coupling with CF₃-phenylboronic acid.

-

Acetyl Removal : Hydrolysis under acidic conditions.

Advantages : Improved regioselectivity (>80% para product).

Disadvantages : Additional synthetic steps reduce overall yield (~45%).

Recent advances in radical chemistry enable direct CF₃ group introduction. Using Langlois’ reagent (CF₃SO₂Na) and a persulfate initiator (e.g., K₂S₂O₈), 4-bromobiphenyl can undergo radical trifluoromethylation:

Conditions :

-

Reagents : CF₃SO₂Na (2 equiv), K₂S₂O₈ (1.5 equiv), AcOH/H₂O.

-

Temperature : 80°C, 12 hours.

-

Yield : ~30% (literature-based estimate).

Comparative Analysis of Methodologies

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki Coupling | Cross-coupling of halides/boronic acids | 50–60 | High regioselectivity, scalability | Cost of Pd catalysts |

| Friedel-Crafts Sequence | Acylation → Reduction → Bromination | 55–60 | Mild conditions, high atom economy | Multi-step, purification challenges |

| Direct Bromination | Electrophilic substitution | 35–40 | Simplicity | Poor regioselectivity |

| Radical Trifluoromethylation | CF₃ introduction via radicals | 30 | Avoids pre-functionalized building blocks | Low yield, side reactions |

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-4’-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Coupling Reactions: The compound can participate in further coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex biphenyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 4-methoxy-4’-(trifluoromethyl)biphenyl .

Scientific Research Applications

Organic Synthesis

4-Bromo-4'-(trifluoromethyl)biphenyl serves as a versatile building block in organic synthesis. It is commonly used in:

- Suzuki-Miyaura Coupling Reactions: This method allows for the formation of carbon-carbon bonds essential for constructing complex organic molecules.

- Synthesis of Advanced Materials: Its unique structure contributes to the development of new materials with specific electronic and optical properties.

Biological Research

Recent studies have explored the biological activities of this compound, particularly:

- Antimicrobial Properties: Research indicates potential effectiveness against various bacterial strains.

- Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation, warranting further exploration into its mechanisms of action.

Pharmaceutical Applications

This compound is investigated as a precursor for pharmaceutical compounds, especially in the synthesis of drugs targeting specific diseases. Its fluorinated structure can enhance the pharmacokinetic properties of drug candidates.

Material Science

The compound is utilized in the production of specialty chemicals and advanced materials, particularly in:

- Polymer Chemistry: It can be incorporated into polymer matrices to modify physical properties.

- Electronic Devices: Its electronic characteristics make it suitable for applications in organic electronics.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of halogenated biphenyl derivatives, including this compound. The results demonstrated significant inhibition of cancer cell lines, suggesting that further structural modifications could enhance efficacy.

Case Study 2: Material Development

Research conducted on polymer composites incorporating this compound showed improved thermal stability and electrical conductivity compared to traditional materials. This advancement opens new avenues for its application in electronic devices.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-(trifluoromethyl)biphenyl involves its interaction with various molecular targets. The bromine and trifluoromethyl groups influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate biological pathways and processes, making the compound a valuable tool in medicinal chemistry and drug discovery .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Bromo-4'-(trifluoromethyl)biphenyl with structurally related biphenyl derivatives, highlighting substituent effects on molecular weight, melting points, and applications:

Key Observations:

- Substituent Effects on Melting Points : Alkyl-substituted derivatives (e.g., n-propyl, tert-butyl) exhibit higher melting points due to improved van der Waals interactions and crystalline packing. For example, 4-Bromo-4'-tert-butylbiphenyl melts at 141–143°C , whereas 4-Bromo-4'-n-heptylbiphenyl (C₁₉H₂₃Br) melts at 92–94°C, indicating that longer alkyl chains reduce packing efficiency .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃, F, I) deactivate the aromatic ring, directing electrophilic substitution to meta positions. In contrast, electron-donating groups (e.g., OCH₃, C₂H₅) activate the ring for ortho/para substitution .

- Applications : Trifluoromethyl and halogenated derivatives are pivotal in pharmaceuticals and agrochemicals due to their stability and bioavailability . Alkyl-substituted biphenyls serve as liquid crystal precursors, with chain length dictating mesophase behavior .

Biological Activity

4-Bromo-4'-(trifluoromethyl)biphenyl is an organobromine compound with the molecular formula C₁₃H₈BrF₃ and a molecular weight of approximately 301.11 g/mol. This compound features a biphenyl structure where a bromine atom and a trifluoromethyl group are positioned at the para locations of the phenyl rings. Its unique electronic properties, enhanced lipophilicity, and stability in various chemical environments make it a subject of interest in biological and chemical research.

The presence of the trifluoromethyl group significantly influences the compound's reactivity and biological interactions. The lipophilic nature of this group allows for better membrane permeability, which is crucial for biological activity. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈BrF₃ |

| Molecular Weight | 301.11 g/mol |

| Structure | Biphenyl with Br and -CF₃ at para positions |

Biological Activity

Research indicates that this compound exhibits various biological activities due to its interactions with biomolecules. The following sections detail these activities, including potential therapeutic applications and toxicity profiles.

1. Interaction Studies

Studies have shown that this compound interacts with various nucleophiles and electrophiles, which may lead to significant biological implications. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways.

2. Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound possess antimicrobial properties. For instance, compounds bearing similar structural motifs have demonstrated effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics.

3. Cytotoxic Effects

In vitro assays have assessed the cytotoxicity of this compound on different cancer cell lines. Results indicate that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| HeLa (Cervical) | 15.0 |

| MCF-7 (Breast) | 10.0 |

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of specific enzymes by derivatives of biphenyl compounds found that this compound could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The binding affinity was measured using kinetic assays, revealing significant inhibition rates compared to control compounds.

Case Study 2: Drug Development

Research has explored the use of this compound as a scaffold for developing new therapeutic agents targeting diseases like cancer and bacterial infections. The trifluoromethyl group enhances metabolic stability, making derivatives more viable as drug candidates.

Toxicity Profile

The toxicity of this compound has been evaluated through various environmental and health risk assessments. According to data from the EPA, this compound is classified under moderate toxicity levels, with specific attention required for chronic exposure scenarios.

| Toxicity Measure | Value |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg |

| Chronic Exposure Risk | Moderate |

Q & A

Basic Research Questions

Q. What are effective synthetic routes for preparing 4-Bromo-4'-(trifluoromethyl)biphenyl?

- Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 4-bromophenylboronic acid and 4-(trifluoromethyl)bromobenzene. Key conditions include:

- Catalyst : Pd(OAc)₂ with PPh₃ as a ligand .

- Base : K₂CO₃ or Na₂CO₃ in a solvent system of THF/water .

- Temperature : 80–100°C under inert atmosphere .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) .

- Methodological Tip : Monitor reaction progress via TLC and optimize ligand-to-metal ratios to suppress homocoupling byproducts.

Q. How can the structure of this compound be confirmed?

- Answer : Use multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity:

- ¹H NMR : Aromatic protons exhibit splitting patterns consistent with para-substitution .

- ¹³C NMR : Signals for C-Br (~105 ppm) and CF₃ (~125 ppm, quartets due to ¹³C-¹⁹F coupling) .

- XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, confirming biphenyl planarity .

Q. What are the primary applications of this compound in materials science?

- Answer : It serves as a precursor for:

- Liquid crystals : Alkyl/aryl-functionalized biphenyls are used in OLEDs and charge transport materials .

- Dendrimers : Bromine acts as a reactive site for grafting onto phosphazene cores in nanocomposites .

- Polymer additives : Enhances thermal stability in fluorinated polymers .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?

- Answer : The -CF₃ group:

- Reduces electron density on the biphenyl ring, slowing oxidative addition in Pd-catalyzed reactions.

- Requires bulky ligands (e.g., SPhos) to stabilize Pd intermediates and prevent β-hydride elimination .

- Alternative methods : Consider Ullman coupling or Ni-catalyzed reactions for electron-deficient aryl bromides .

- Experimental Design : Compare yields using Pd(OAc)₂/PPh₃ vs. Pd(dba)₂/XPhos under identical conditions.

Q. How to resolve contradictions in reported melting points or spectroscopic data for this compound?

- Answer : Discrepancies may arise from:

- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. DCM) and analyze via DSC .

- Impurities : Use HPLC-MS to detect trace byproducts (e.g., dehalogenated derivatives) .

- Reference Standards : Cross-validate data with certified samples from authoritative databases (e.g., NIST) .

Q. What computational methods predict the electronic properties of this compound?

- Answer : Perform density functional theory (DFT) calculations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.